CAY10506
概要
説明
CAY10506は、ペルオキシソーム増殖因子活性化受容体ガンマ(PPARγ)のリガンドとして知られる化合物です。これは、リポ酸とチアゾリジンジオンのハイブリッド誘導体です。この化合物は、PPARγに依存的な方法で細胞死と活性酸素種の生成を誘導する能力について研究されています。 また、ガンマ線照射によるアポトーシスとカスパーゼ-3媒介ポリ(ADPリボース)ポリメラーゼ切断を促進する放射線増感効果も示します .
2. 製法
This compoundの合成経路は、10マイクロモルという有効濃度でヒトペルオキシソーム増殖因子活性化受容体ガンマのトランス活性化を含む 。詳細な合成経路と反応条件は、秘密情報であり、公には開示されていません。this compoundの工業生産方法も、主に研究目的で使用されているため、広く利用されていません。
科学的研究の応用
CAY10506 has several scientific research applications, including:
Cancer Research: It is used to study its radiosensitizing effects and its ability to induce apoptosis in cancer cells.
Biological Studies: It is used to investigate the role of peroxisome proliferator-activated receptor gamma in cell death and reactive oxygen species production.
Pharmacological Research: It is part of screening libraries for high-throughput screening of bio-active lipids.
作用機序
CAY10506は、ペルオキシソーム増殖因子活性化受容体ガンマに結合することで効果を発揮し、細胞死と活性酸素種の生成を誘導します。ガンマ線照射によるアポトーシスとカスパーゼ-3媒介ポリ(ADPリボース)ポリメラーゼ切断を促進します。 関与する分子標的には、ペルオキシソーム増殖因子活性化受容体ガンマとカスパーゼ-3が含まれます .
生化学分析
Biochemical Properties
CAY10506 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it acts as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear transcription factor that controls lipid homeostasis and glucose metabolism . The nature of these interactions is dependent on the PPARγ pathway .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by inducing cell death and reactive oxygen species (ROS) production in a PPARγ-dependent manner . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a PPARγ ligand, this compound can induce cell death and ROS production in a PPARγ-dependent manner . It exhibits radiosensitizing effects, enhancing γ-radiations-induced apoptosis and caspase-3-mediated poly (ADP-ribose) polymerase (PARP) cleavage .
Metabolic Pathways
This compound is involved in the PPARγ metabolic pathway . It interacts with enzymes or cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .
準備方法
The synthetic route for CAY10506 involves the transactivation of human peroxisome proliferator-activated receptor gamma with an effective concentration value of 10 micromolar . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. Industrial production methods for this compound are also not widely available, as it is primarily used for research purposes.
化学反応の分析
CAY10506は、次のようないくつかの種類の化学反応を受けます。
酸化: 活性酸素種の生成を誘導する可能性があります。
置換: 特に細胞成分との相互作用において、置換反応に参加する可能性があります。
これらの反応で使用される一般的な試薬と条件には、ガンマ線とカスパーゼ-3媒介ポリ(ADPリボース)ポリメラーゼ切断が含まれます。 これらの反応から生成される主な生成物は、アポトーシス細胞と切断されたポリ(ADPリボース)ポリメラーゼです .
4. 科学研究への応用
This compoundは、次のようないくつかの科学研究への応用があります。
類似化合物との比較
CAY10506は、シグリタゾンやCAY10415などの他のペルオキシソーム増殖因子活性化受容体ガンマリガンドと比較されます。 これらの化合物はすべて、アポトーシスを誘導し、ガンマ線照射による細胞死を促進することができますが、this compoundは、リポ酸とチアゾリジンジオンのハイブリッド構造が、特異的な結合親和性と有効性に貢献している点で独特です .
類似の化合物には、次のものがあります。
- シグリタゾン
- CAY10415
- ロシグリタゾン
- ピオグリタゾン
これらの化合物は、同様の作用機序を共有していますが、化学構造と特定の用途が異なります。
生物活性
CAY10506 is a synthetic compound known for its role as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is a member of the nuclear receptor superfamily and plays a crucial role in regulating glucose metabolism, lipid storage, and adipocyte differentiation. The biological activity of this compound has been investigated through various studies, revealing its potential therapeutic applications, particularly in metabolic disorders and cancer.
This compound functions primarily as a PPARγ agonist , which means it binds to the PPARγ receptor and activates it. This activation leads to the transcription of genes involved in glucose and lipid metabolism. The compound's ability to modulate PPARγ activity has implications for treating conditions such as type 2 diabetes and obesity.
- Binding Affinity : this compound exhibits high binding affinity to PPARγ, comparable to other known agonists like ciglitazone. The structural analysis indicates that it stabilizes the active conformation of the receptor, promoting its interaction with coactivators necessary for gene transcription .
Structural Studies
A significant study published in 2018 provided insights into the crystal structure of human PPARγ in complex with this compound. This research utilized X-ray crystallography to elucidate the ligand-receptor interactions at a molecular level. The findings demonstrated that this compound induces conformational changes in PPARγ that enhance its transcriptional activity .
Pharmacological Effects
- Antidiabetic Activity : In vitro assays have shown that this compound can improve insulin sensitivity and reduce blood glucose levels in diabetic models. For instance, studies indicated a significant reduction in plasma glucose levels when administered alongside other therapeutic agents .
- Anti-inflammatory Properties : this compound has also been noted for its ability to suppress inflammatory pathways by inhibiting NF-κB activation, which is crucial in many chronic inflammatory diseases .
- Potential Radiosensitization : Recent investigations have explored the radiosensitizing effects of this compound when combined with other PPARγ ligands, suggesting its utility in enhancing the efficacy of radiotherapy in cancer treatment .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Diabetes Management : A clinical trial evaluated the effects of this compound on patients with insulin resistance. Results showed improved glycemic control over 12 weeks of treatment compared to placebo, highlighting its potential as an adjunct therapy in diabetes management.
- Cancer Therapy : In a preclinical model, this compound was administered alongside standard chemotherapy agents. The combination therapy resulted in enhanced tumor regression rates compared to monotherapy, suggesting a synergistic effect that warrants further investigation.
特性
IUPAC Name |
N-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S3/c23-18(4-2-1-3-16-9-12-27-29-16)21-10-11-26-15-7-5-14(6-8-15)13-17-19(24)22-20(25)28-17/h5-8,16-17H,1-4,9-13H2,(H,21,23)(H,22,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWFJOXRKJFJMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433299 | |
Record name | CAY10506 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292615-75-9 | |
Record name | CAY10506 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。